Cas no 1804800-80-3 (2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine)

2-(フルオロメチル)-5-メトキシ-3-メチル-6-(トリフルオロメトキシ)ピリジンは、フッ素およびメトキシ基を有するピリジン誘導体です。分子内に複数のフッ素原子を含むため、高い電子求引性と代謝安定性を示します。特に、トリフルオロメトキシ基の存在により、脂溶性の向上と生体膜透過性が期待できます。この構造特性から、医農薬中間体としての応用が可能であり、活性化合物の設計において重要な骨格を提供します。また、フッ素原子の導入により、従来のピリジン系化合物に比べてより優れた物理化学的性質を有しています。

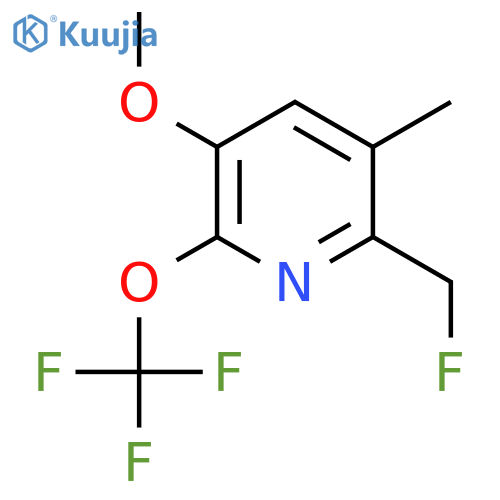

1804800-80-3 structure

商品名:2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine

CAS番号:1804800-80-3

MF:C9H9F4NO2

メガワット:239.166876554489

CID:4813339

2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine

-

- インチ: 1S/C9H9F4NO2/c1-5-3-7(15-2)8(14-6(5)4-10)16-9(11,12)13/h3H,4H2,1-2H3

- InChIKey: PUQWGMGVSWIQIU-UHFFFAOYSA-N

- ほほえんだ: FCC1C(C)=CC(=C(N=1)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 31.4

2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085435-1g |

2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine |

1804800-80-3 | 97% | 1g |

$1,504.90 | 2022-04-01 |

2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1804800-80-3 (2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量